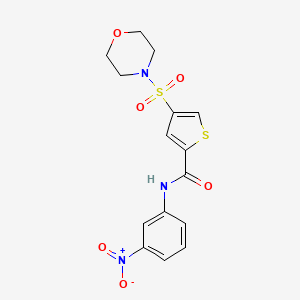![molecular formula C23H20FN3O B5184379 7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMAQ and belongs to the class of quinoline derivatives. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of FMAQ is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. FMAQ has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FMAQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMAQ also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been shown to have anti-microbial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
FMAQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FMAQ also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, FMAQ also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, FMAQ may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of FMAQ. One potential direction is to further investigate its anti-cancer properties and explore its potential use as a chemotherapeutic agent. Another direction is to study its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of FMAQ and its potential molecular targets. Finally, the development of new derivatives of FMAQ may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
Synthesemethoden
The synthesis of FMAQ involves the reaction between 3-fluorobenzaldehyde, 6-methyl-2-pyridinylamine, and 2-methyl-8-hydroxyquinoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain FMAQ in a pure form.
Wissenschaftliche Forschungsanwendungen
FMAQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. FMAQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been reported to have anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
7-[(3-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-3-8-20(25-14)27-21(17-6-4-7-18(24)13-17)19-12-11-16-10-9-15(2)26-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQVZRICYOVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)